molecular formula C24H22N2O2 B5026800 2-Benzo[e][1]benzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone

2-Benzo[e][1]benzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B5026800
M. Wt: 370.4 g/mol
InChI Key: OFORGTFHDRMJKA-UHFFFAOYSA-N
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Description

2-Benzoebenzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoebenzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions . The piperazine moiety can be introduced through nucleophilic substitution reactions, where a phenylpiperazine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce side reactions. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Benzoebenzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the benzofuran ring, enhancing its biological activity.

    Reduction: Reduction reactions can modify the piperazine moiety, potentially altering the compound’s pharmacological properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the benzofuran or piperazine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-Benzoebenzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: The compound’s biological activities, such as anti-tumor and antibacterial properties, make it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 2-Benzoebenzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, while the piperazine moiety can interact with various receptors, modulating their activity . These interactions lead to the compound’s observed biological effects, such as anti-tumor and antibacterial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoebenzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its combination of a benzofuran ring and a piperazine moiety. This structure allows it to interact with a broader range of biological targets compared to other benzofuran derivatives, potentially leading to more diverse therapeutic applications.

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(26-14-12-25(13-15-26)20-7-2-1-3-8-20)16-19-17-28-22-11-10-18-6-4-5-9-21(18)24(19)22/h1-11,17H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFORGTFHDRMJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=COC4=C3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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